

Application Notes and Protocols for Cloning and Expression of Human Lin28a Protein

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These application notes provide a comprehensive, step-by-step guide for the successful cloning, expression, and purification of the human Lin28a protein. The protocols outlined below are intended for research purposes and are aimed at producing high-quality, recombinant Lin28a suitable for a variety of downstream applications, including structural studies, drug screening, and functional assays.

Introduction

Lin28a is an RNA-binding protein that plays a crucial role in developmental timing, pluripotency, and metabolism. It is a key regulator of microRNA (miRNA) biogenesis, most notably inhibiting the processing of the let-7 family of miRNAs.^{[1][2]} This function makes Lin28a a significant factor in stem cell maintenance and oncogenesis. The ability to produce recombinant Lin28a is essential for in-depth studies of its structure, function, and interaction with other molecules, paving the way for the development of novel therapeutics targeting the Lin28/let-7 pathway.

This guide details the necessary steps from the initial cloning of the LIN28A gene into an expression vector to the final purification of the His-tagged Lin28a protein.

Quantitative Data Summary

The following table summarizes representative quantitative data for the expression and purification of His-tagged Lin28a from various E. coli expression systems. This data is compiled

from multiple sources to provide a comparative overview of expected yields and purity.

Express ion System	Vector	E. coli Strain	Inductio n Condi tions (IPTG)	Purificat ion Method	Yield (mg/L of culture)	Purity (%)	Referen ce
Standard	pET28a(+)	BL21(DE3)	0.1 mM, 20°C, 16 hours	Ni-NTA Affinity Chromat ography	~5-10	>90	General Protocol
Optimize d	pET28a(+)	BL21(DE3)	0.5 mM, 25°C, 4 hours	Ni-NTA Affinity Chromat ography	~10-15	>95	Optimizat ion Study
High- Yield	pET- based	Rosetta(DE3)	0.2 mM, 18°C, 20 hours	Ni-NTA followed by Gel Filtration	~15-20	>98	High- Throughp ut Study

Experimental Protocols

Part 1: Cloning of Human LIN28A into pET28a(+) Expression Vector

This protocol describes the cloning of the human LIN28A coding sequence into the pET28a(+) expression vector, which will add an N-terminal 6xHis-tag to the recombinant protein for subsequent purification.

1.1. Primer Design and PCR Amplification

- **Design Primers:** Design forward and reverse primers for the full-length human LIN28A coding sequence (NCBI Accession: NM_024674.4). Incorporate restriction sites for BamHI in the forward primer and HindIII in the reverse primer to facilitate directional cloning into the

pET28a(+) vector. Ensure the primers are designed to clone the gene in-frame with the N-terminal His-tag in the vector.[\[3\]](#)

- Forward Primer (with BamHI site): 5'-CGCGGATCCATGGGCGGCAGCGTGTGTAAG-3'
- Reverse Primer (with HindIII site): 5'-CCCAAGCTTTCAGGGCTGGGAGGCCTC-3'
- PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the LIN28A coding sequence from a suitable human cDNA library or a plasmid containing the LIN28A gene.
 - PCR Reaction Mixture (50 µL):
 - 5x High-Fidelity PCR Buffer: 10 µL
 - 10 mM dNTPs: 1 µL
 - Forward Primer (10 µM): 2.5 µL
 - Reverse Primer (10 µM): 2.5 µL
 - Template DNA (10-100 ng): 1 µL
 - High-Fidelity DNA Polymerase: 0.5 µL
 - Nuclease-free water: to 50 µL
 - PCR Cycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds
 - 30-35 Cycles:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 58-65°C for 30 seconds (optimize as needed)
 - Extension: 72°C for 45 seconds

- Final Extension: 72°C for 5 minutes
- Analyze PCR Product: Run the PCR product on a 1% agarose gel to confirm the amplification of a single band of the expected size (~630 bp).

1.2. Vector and Insert Preparation

- Purify PCR Product: Purify the amplified LIN28A PCR product from the agarose gel using a gel extraction kit.
- Restriction Digest: Digest both the purified PCR product and the pET28a(+) vector with BamHI and HindIII restriction enzymes.
 - Digestion Reaction Mixture (50 µL):
 - Purified PCR Product or pET28a(+) vector (1-2 µg): up to 43 µL
 - 10x Restriction Buffer: 5 µL
 - BamHI (10 U/µL): 1 µL
 - HindIII (10 U/µL): 1 µL
 - Incubate at 37°C for 2-4 hours.
- Purify Digested Products: Purify the digested vector and insert using a PCR purification kit to remove enzymes and buffers.

1.3. Ligation and Transformation

- Ligation: Set up a ligation reaction to insert the digested LIN28A gene into the digested pET28a(+) vector.
 - Ligation Reaction Mixture (10 µL):
 - Digested pET28a(+) vector (50 ng): 1 µL
 - Digested LIN28A insert (3-5 fold molar excess over vector): X µL

- 10x T4 DNA Ligase Buffer: 1 μ L
- T4 DNA Ligase (400 U/ μ L): 0.5 μ L
- Nuclease-free water: to 10 μ L
- Incubate at 16°C overnight or at room temperature for 1-2 hours.
- Transformation: Transform the ligation mixture into competent E. coli DH5 α cells for plasmid amplification.
 - Add 5-10 μ L of the ligation mixture to 50 μ L of competent DH5 α cells.
 - Incubate on ice for 30 minutes.
 - Heat shock at 42°C for 45 seconds.
 - Immediately place on ice for 2 minutes.
 - Add 950 μ L of SOC or LB medium and incubate at 37°C for 1 hour with shaking.
 - Plate 100 μ L of the culture on LB agar plates containing kanamycin (50 μ g/mL).
 - Incubate overnight at 37°C.

1.4. Clone Verification

- Colony PCR: Screen colonies for the presence of the LIN28A insert by colony PCR using the T7 promoter and T7 terminator primers for the pET vector.
- Plasmid Miniprep and Restriction Digest: Isolate plasmid DNA from positive colonies using a miniprep kit. Verify the presence and orientation of the insert by restriction digestion with BamHI and HindIII.
- Sanger Sequencing: Confirm the sequence of the cloned LIN28A gene by Sanger sequencing to ensure there are no mutations.

Part 2: Expression and Purification of His-tagged Lin28a Protein

This protocol describes the expression of the His-tagged Lin28a protein in *E. coli* BL21(DE3) and its subsequent purification using immobilized metal affinity chromatography (IMAC).

2.1. Protein Expression

- **Transformation:** Transform the verified pET28a-Lin28a plasmid into competent *E. coli* BL21(DE3) cells.^[4] Plate on LB agar with kanamycin (50 µg/mL) and incubate overnight at 37°C.
- **Starter Culture:** Inoculate a single colony into 10 mL of LB medium containing kanamycin (50 µg/mL). Grow overnight at 37°C with shaking.
- **Large-Scale Culture:** Inoculate 1 L of LB medium (with 50 µg/mL kanamycin) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- **Induction:** Cool the culture to the desired induction temperature (e.g., 20°C). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.^{[5][6]}
- **Incubation:** Continue to incubate the culture with shaking for 16-20 hours at 20°C or 4-6 hours at 30°C. Lower temperatures and longer induction times often improve the solubility of the recombinant protein.^[7]
- **Harvest Cells:** Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

2.2. Protein Purification (Native Conditions)

- **Cell Lysis:**
 - Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

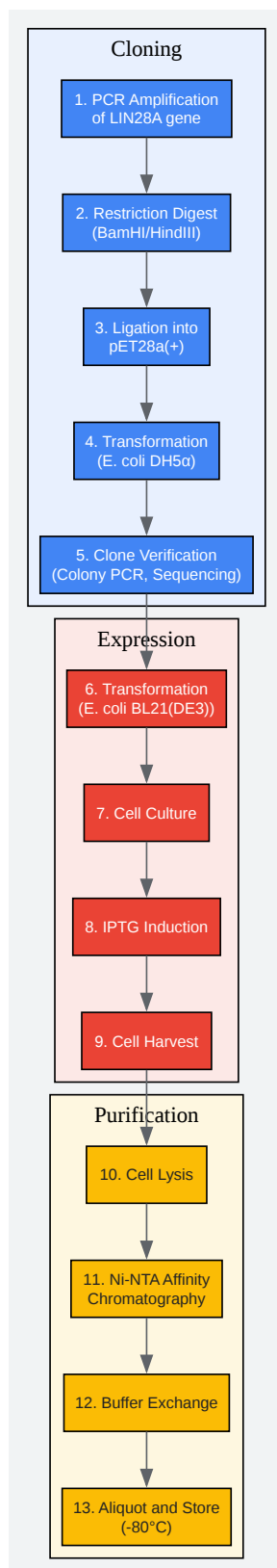
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to lyse the cells completely.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- IMAC Purification:
 - Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
 - Load the cleared cell lysate onto the equilibrated column.
 - Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
 - Elute the His-tagged Lin28a protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[\[8\]](#)
 - Collect fractions and analyze by SDS-PAGE.
- Buffer Exchange and Storage:
 - Pool the fractions containing the purified Lin28a protein.
 - Perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
 - Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
 - Aliquot the purified protein and store at -80°C.

Visualizations

Lin28 Signaling Pathway

Caption: The Lin28 signaling pathway, illustrating the regulation of let-7 biogenesis.

Experimental Workflow for Lin28a Cloning and Expression



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Caption: Step-by-step workflow for cloning, expression, and purification of Lin28a.

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